![molecular formula C24H28N2O5 B12569061 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine CAS No. 177609-08-4](/img/structure/B12569061.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine
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Overview
Description
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine is a compound commonly used in peptide synthesis. It is a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are widely utilized in solid-phase peptide synthesis due to their stability and ease of removal under mildly basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine typically involves the protection of the amino group of L-alanine with the Fmoc group, followed by coupling with L-leucine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The coupling reaction with L-leucine is usually carried out using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling agents like DCC or DIC.
Substitution: Reactions involving the substitution of functional groups on the fluorenyl ring
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC in the presence of DMAP or HOBt.
Substitution: Various nucleophiles in the presence of a base
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure, as well as by-products such as urea derivatives from the coupling agents .
Scientific Research Applications
Peptide Synthesis
Fmoc-L-Ala-L-Leu is widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino acid during the synthesis process. Its stability under basic conditions allows for selective deprotection, facilitating the stepwise assembly of peptides.
Key Features:
- Stability : The Fmoc group is stable to acidic conditions but can be removed under basic conditions (e.g., piperidine).
- Efficiency : The use of Fmoc protects the amino group, preventing premature reactions during peptide elongation.
Case Study : In a study by Wang et al. (2023), Fmoc-L-Ala-L-Leu was incorporated into a peptide sequence to enhance the bioactivity of the resultant peptide, demonstrating improved binding affinity to target receptors compared to unmodified peptides.
Medicinal Chemistry
In medicinal chemistry, N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine is explored for its potential therapeutic applications. Its structure allows for modifications that can lead to compounds with enhanced pharmacological properties.
Applications:
- Drug Design : The compound can be modified to create analogs that exhibit better efficacy or reduced toxicity.
- Targeted Therapy : Research indicates that peptides containing Fmoc-L-Ala-L-Leu can be designed for targeted delivery systems in cancer therapy.
Data Table: Pharmacological Properties of Modified Peptides
Compound Name | Activity | IC50 (µM) | Reference |
---|---|---|---|
Fmoc-L-Ala-L-Leu | Antitumor Activity | 5.2 | Wang et al., 2023 |
Fmoc-L-Ala-D-Leu | Enhanced Stability | 3.8 | Smith et al., 2024 |
Fmoc-L-Ala-Gly | Improved Binding | 4.5 | Johnson et al., 2025 |
Biochemical Research
This compound is utilized in biochemical assays and studies involving protein interactions and enzyme activity.
Applications:
- Enzyme Inhibition Studies : Researchers have employed this compound to investigate its role in inhibiting specific enzymes, providing insights into metabolic pathways.
- Protein Folding Studies : The incorporation of Fmoc-modified amino acids in model proteins helps elucidate folding mechanisms and stability factors.
Case Study : A study conducted by Lee et al. (2024) demonstrated that peptides containing Fmoc-L-Ala-L-Leu exhibited increased resistance to proteolytic degradation, making them suitable candidates for therapeutic applications.
Mechanism of Action
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine involves the protection of the amino group of L-alanine, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions, allowing for selective deprotection and subsequent coupling with other amino acids. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides with high purity and yield .
Comparison with Similar Compounds
Similar Compounds
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine: Used for the protection of the amino group of L-alanine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucine: Used for the protection of the amino group of L-leucine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine: Used for the protection of the amino group of L-phenylalanine .
Uniqueness
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine is unique due to its specific combination of L-alanine and L-leucine, which provides distinct properties and reactivity compared to other Fmoc-protected amino acids. This compound is particularly useful in the synthesis of peptides that require the incorporation of both alanine and leucine residues .
Biological Activity
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine, commonly referred to as Fmoc-Ala-Leu, is a dipeptide derivative that features the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis.
- Molecular Formula : C18H23N2O4
- Molecular Weight : 311.34 g/mol
- CAS Number : 35661-39-3
- Purity : >98.0% (HPLC)
The compound is typically characterized as a white to almost white powder or crystal, and it is stable under recommended storage conditions (room temperature in a cool and dark place) .
Biological Activity
The biological activity of Fmoc-Ala-Leu can be explored through various mechanisms, particularly its role in peptide synthesis and as a potential therapeutic agent.
1. Peptide Synthesis
Fmoc-Ala-Leu is primarily utilized as a building block in peptide synthesis. The Fmoc group allows for selective deprotection, facilitating the sequential addition of amino acids in solid-phase peptide synthesis (SPPS). This method is crucial for developing peptides with specific biological functions, including those that may exhibit antimicrobial or anticancer properties .
2. Antimicrobial Activity
Research has indicated that compounds featuring the Fmoc protecting group can possess antimicrobial properties. For instance, studies have shown that certain Fmoc-amino acids exhibit activity against various bacterial strains, suggesting that derivatives like Fmoc-Ala-Leu could be explored for their potential as antimicrobial agents .
3. Anticancer Potential
The inhibition of specific protein interactions involved in cancer progression has been a focus of research involving Fmoc derivatives. Compounds similar to Fmoc-Ala-Leu have been investigated for their ability to inhibit cancer cell proliferation by interfering with signaling pathways .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several Fmoc-protected amino acids, including Fmoc-Ala-Leu. The results demonstrated significant inhibitory effects against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Study 2: Cancer Cell Inhibition
In another investigation, researchers synthesized a series of peptides incorporating Fmoc-Ala-Leu and assessed their cytotoxic effects on various cancer cell lines. The findings revealed that certain peptides exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of this compound class .
Research Findings Summary
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Significant inhibition against Gram-positive bacteria |
Study 2 | Anticancer Activity | Selective toxicity towards cancer cells |
Properties
CAS No. |
177609-08-4 |
---|---|
Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-14(2)12-21(23(28)29)26-22(27)15(3)25-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)/t15-,21-/m0/s1 |
InChI Key |
HKBSMDONGKARSP-BTYIYWSLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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